molecular formula C11H11N3S B1202643 Tinazoline CAS No. 62882-99-9

Tinazoline

Cat. No.: B1202643
CAS No.: 62882-99-9
M. Wt: 217.29 g/mol
InChI Key: JENBDJGHNIOHAJ-UHFFFAOYSA-N
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Description

Tinazoline is a chemical compound with the molecular formula C11H11N3S. It belongs to the class of indoles and is known for its various applications in scientific research and industry. This compound is recognized for its biological activities and is often used in the study of vascular constriction and as a nasal decongestant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tinazoline can be synthesized through several methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The most common pathway involves the reaction of suitable aldehydes with hydrazides in various organic solvents . For instance, combining 2,3- or 2,4-dihydroxybenzaldehyde with hydrazides such as isonicotinic or nicotinic acid hydrazide can yield this compound derivatives.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale organic synthesis processes. These processes often involve the use of mechanochemical approaches or solid-state melt reactions to ensure high yield and purity. The reaction conditions are optimized to facilitate efficient production, including controlling temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions: Tinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Tinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tinazoline involves its interaction with specific molecular targets and pathways. This compound exerts its effects primarily through vasoconstriction, which is mediated by its interaction with adrenergic receptors. This interaction leads to the constriction of blood vessels, reducing blood flow and alleviating congestion .

Comparison with Similar Compounds

Tinazoline can be compared with other similar compounds, such as tolazoline and tinidazole.

    Tolazoline: Like this compound, tolazoline is a vasodilator used to treat pulmonary artery anomalies.

    Tinidazole: Tinidazole is a nitroimidazole used to treat protozoan infections.

Uniqueness of this compound: this compound’s unique structure and specific biological activities, particularly its vasoconstrictive properties, distinguish it from other similar compounds. Its applications in both medical and industrial fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11/h1-4,7,14H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBDJGHNIOHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866955
Record name 3-(2-Imidazolin-2-ylthio)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-99-9
Record name 3-[(4,5-Dihydro-1H-imidazol-2-yl)thio]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62882-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Imidazolin-2-ylthio)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88174AK70T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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